4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Overview

Description

4,5-Dichloro-2-methyl-4-isothiazolin-3-one (CMIT) is a synthetic biocide used as a preservative in a variety of products, including cosmetics, paints, and adhesives. It is effective against a wide range of microorganisms, including bacteria, fungi, and algae. Due to its broad spectrum of activity and low toxicity, CMIT has become a popular choice for industrial and commercial applications.

Scientific Research Applications

Corrosion Inhibition : 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one has shown effectiveness in inhibiting corrosion of carbon steel in artificial seawater, particularly against metal-oxidizing bacteria. This suggests its potential use in protecting metal surfaces in marine environments (Moradi et al., 2013).

Antimicrobial Activity : The compound has demonstrated good antimicrobial activity against bacteria. This supports its potential as a microbiocide in various applications (Xu, Lin, & Lin, 2011).

Microbial Corrosion Resistance : In studies involving galvanized coatings, adding 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one to electrolytes improved microbial corrosion resistance, showcasing its utility in industrial applications (Zhai et al., 2013).

Toxicity and Health Effects : Research has indicated that isothiazolinone biocides, including 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, can cause toxicity in brain cells and blood-brain barrier dysfunction. This highlights the importance of handling and usage considerations in products containing these compounds (Kim, Kim, & Bae, 2021).

Skin Sensitization : Isothiazolinones used in various applications, such as the nylon production process, have been linked to occupational contact dermatitis. This raises concerns about worker health and safety in industries using these chemicals (Valsecchi et al., 1993).

Food Safety Applications : A study developed a microextraction procedure for determining isothiazolin biocides in adhesives used for food packaging materials. This research contributes to improving food safety standards (Rosero-Moreano, Canellas, & Nerín).

Water Quality Monitoring : A sensitive and selective method was developed for detecting trace levels of isothiazolinones in water samples. This is crucial for monitoring water quality and ensuring environmental safety (Speksnijder, van Ravestijn, & de Voogt, 2010).

Synthesis and Chemical Reactions : Research has also been conducted on the synthesis of various isothiazole derivatives, highlighting the chemical versatility and potential for new compound development in this field (Miller et al., 1971; Weiler et al., 1977).

Biocide Delivery Systems : Innovative delivery systems for isothiazolinone biocides, such as aerogels from chemo-enzymatically oxidized fenugreek gum, have been explored for potential use in industrial, food, cosmetic, and biomedical applications (Silvetti et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (also known as 4,5-dichloro-2-methyl-1,2-thiazol-3-one) are enzymes with thiols at their active sites . In particular, it has a high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) .

Mode of Action

The compound’s mode of action is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The affected biochemical pathways primarily involve the metabolic pathways of the targeted enzymes. The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage . The compound’s interaction with GPCRs also suggests potential effects on signal transduction pathways .

Result of Action

The result of the compound’s action is the inhibition of growth and metabolism in targeted organisms, leading to their death . In addition to its antimicrobial properties, the compound is also known to cause skin irritations and allergies, and may pose ecotoxicological hazards .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability decreases when the pH is greater than 8 . It’s used in various environments, from cooling water systems to fuel storage tanks, and even in personal care products . Therefore, the compound’s action, efficacy, and stability can vary depending on the specific environment in which it’s used.

Safety and Hazards

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is known to cause skin irritations and allergies . It may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Considering the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . Due to their effectiveness as biocides and their strong sensitizing properties, there is a need for further investigation into their migration to food and the risk to human health .

Biochemical Analysis

Biochemical Properties

The antimicrobial activity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species .

Cellular Effects

This compound has been shown to alter cellular metabolism at a lower concentration than other similar compounds . Both this compound and related compounds increase reactive oxygen species (ROS) generation at the mitochondrial and cellular levels .

Molecular Mechanism

The mechanism of action of this compound involves rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . Cells are inhibited by disruption of the metabolic pathways involving dehydrogenase enzymes .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on medaka and zebrafish, it was found that this compound had a consistently high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) and an extrapolatable mode of action in teleost brains .

Metabolic Pathways

It is known that this compound disrupts the metabolic pathways involving dehydrogenase enzymes .

Transport and Distribution

It is known that this compound has a high affinity for G protein alpha subunits (G α), suggesting that it may interact with these proteins for transport and distribution .

Subcellular Localization

Given its high affinity for G protein alpha subunits (G α), it is possible that this compound may be localized to areas of the cell where these proteins are present .

properties

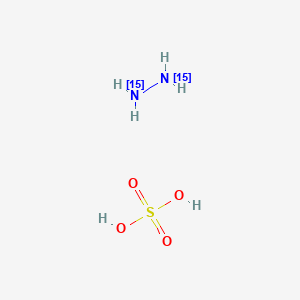

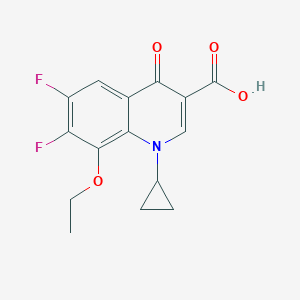

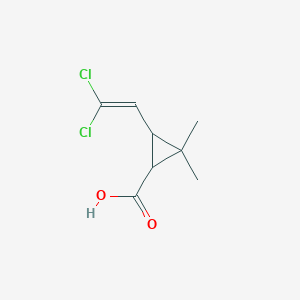

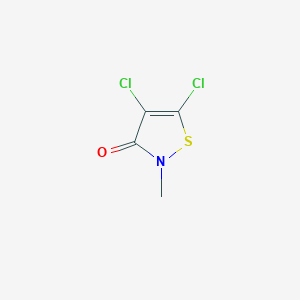

IUPAC Name |

4,5-dichloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZDIUZSWUDGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181116 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26542-23-4 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding regarding 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in these research articles?

A1: The research primarily identifies this compound (45243-K-CG) as a strong contact allergen. It was found as a contaminant in Kathon CG, a commercial preservative containing related isothiazolinone compounds. [] The study demonstrated that 45243-K-CG elicited strong sensitization in guinea pigs, with all animals sensitized to this compound also showing cross-reactivity to 5-chloro-2-methyl-4-isothiazolin-3-one (5243-K-CG), another active ingredient in Kathon CG. []

Q2: How does the structure of 45243-K-CG relate to its allergenic potential?

A2: While the exact mechanism of action is not detailed in these papers, the research highlights the structural similarity between 45243-K-CG and other known allergens like 5243-K-CG (MCI) and 2-methyl-4-isothiazolin-3-one (MI). [, ] This suggests that the isothiazolinone ring structure itself may be a key factor in their ability to trigger allergic contact dermatitis. Further research would be needed to elucidate the specific structural features responsible for the allergenic potential and to understand the underlying immunological mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.